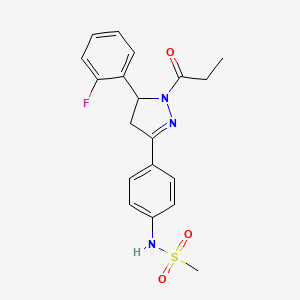![molecular formula C19H16FN5 B2900985 N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-09-3](/img/structure/B2900985.png)
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as DPP4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme that plays a key role in glucose metabolism. The synthesis of this compound, its mechanism of action, and its potential applications in scientific research have been extensively studied.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by binding to the active site of this compound, inhibiting its enzymatic activity. This inhibition leads to an increase in the levels of incretin hormones, which play a key role in the regulation of glucose metabolism. By inhibiting this compound, this compound has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in the regulation of glucose metabolism. Additionally, it has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments has several advantages and limitations. One advantage is its potency as a this compound inhibitor, which allows for the study of the role of this compound in various physiological processes. Additionally, its specificity for this compound makes it a useful tool for investigating the effects of this compound inhibition on glucose metabolism. However, one limitation is its potential for off-target effects, which may lead to unintended consequences in experimental systems.
Direcciones Futuras
There are several potential future directions for the use of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in scientific research. One direction is the investigation of its effects on other physiological processes beyond glucose metabolism, such as inflammation and cardiovascular disease. Additionally, its potential therapeutic benefits in the treatment of diabetes and other metabolic disorders should be further explored. Finally, the development of more potent and specific this compound inhibitors based on the structure of this compound should be pursued.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the reaction of 4-fluoroaniline with 2,4-dimethylphenyl isocyanate, followed by cyclization with guanidine carbonate. The resulting compound is then subjected to further purification steps to obtain the final product. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise as a tool for scientific research. It has been identified as a potent inhibitor of this compound, an enzyme that is involved in the regulation of glucose metabolism. This compound has been used in studies to investigate the role of this compound in various physiological processes, including insulin secretion, glucose homeostasis, and inflammation. Additionally, it has been used to study the potential therapeutic benefits of this compound inhibition in the treatment of diabetes, obesity, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-12-3-8-17(13(2)9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBMZIZOAYZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)
![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)




![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)